molecular formula C11H11ClN4O2S2 B303481 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B303481
M. Wt: 330.8 g/mol
InChI Key: NYOYCMNRKWUNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of thiadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways. For instance, it has been shown to inhibit the activity of COX-2 enzyme, which is responsible for the production of inflammatory mediators. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide are diverse and depend on the specific biological activity being studied. For instance, this compound has been found to reduce the levels of proinflammatory cytokines such as TNF-α and IL-1β, thereby alleviating inflammation. Moreover, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is its diverse biological activities, which make it a valuable compound for studying various diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are numerous future directions for the study of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide. Some of the potential areas of research include the optimization of its therapeutic potential, the development of novel analogs with improved efficacy and safety profiles, and the investigation of its mechanism of action. Moreover, this compound could be further studied for its potential applications in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.
Conclusion:
In conclusion, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is a promising compound with diverse biological activities and potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. Although its exact mechanism of action is not fully understood, it has been found to modulate various cellular pathways and exert its biological effects through multiple mechanisms. Further research is needed to optimize its therapeutic potential, develop novel analogs, and investigate its mechanism of action.

Synthesis Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 2-amino-1,3,4-thiadiazole-5-thiol with 3-chloro-4-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with ethyl chloroacetate to obtain the final product.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess significant antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. Moreover, this compound has shown promising results in the treatment of various diseases such as cancer, epilepsy, and Alzheimer's disease.

properties

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

Molecular Formula

C11H11ClN4O2S2

Molecular Weight

330.8 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C11H11ClN4O2S2/c1-18-8-3-2-6(4-7(8)12)14-9(17)5-19-11-16-15-10(13)20-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17)

InChI Key

NYOYCMNRKWUNBW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)Cl

Origin of Product

United States

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